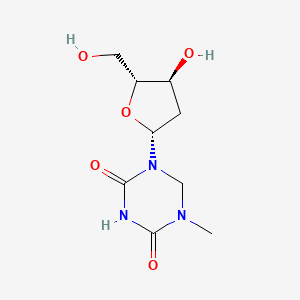

5,6-Dihydro-5-azathymidine

Description

Contextualization within Nucleoside Analogues and Antimetabolites

5,6-Dihydro-5-azathymidine, a synthetic chemical compound, is classified as a nucleoside analogue. Nucleoside analogues are molecules that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. medchemexpress.com Due to this structural similarity, they can be incorporated into growing DNA or RNA strands during replication. medchemexpress.com However, their altered structure often leads to the termination of the replication process or the introduction of mutations. This ability to interfere with nucleic acid synthesis makes them valuable as therapeutic agents.

These compounds also fall under the broader category of antimetabolites. Antimetabolites are substances that hinder the use of a metabolite, a chemical essential for normal metabolism. medchemexpress.com Their structural resemblance to the metabolite allows them to bind to enzymes, but they are unable to undergo the normal chemical reaction, thereby blocking the metabolic pathway. medchemexpress.com Nucleoside analogues, in their phosphorylated form, act as antimetabolites by competing with natural nucleotides for incorporation into DNA and RNA. medchemexpress.com Less selective nucleoside analogues are often employed as chemotherapy agents in cancer treatment. medchemexpress.com

Historical Perspective of this compound Discovery and Early Research

The journey of this compound is rooted in the broader exploration of aza- and deaza-modified nucleobases, which gained traction as valuable biochemical tools. acs.org The initial synthesis of related compounds, such as 5-azacytidine (B1684299), dates back to the 1960s. researchgate.net The development of this compound, a nucleoside antibiotic, was a significant step in this field. researchgate.net Early research demonstrated its inhibitory effects on the herpes simplex virus (HSV) in cell cultures. researchgate.netasm.org

One of the key features of this compound that spurred further investigation was its hydrolytic stability, a notable improvement over its precursor, 5-azacytidine. nih.govnih.gov This stability, combined with its retained antileukemic activity in experimental models, made it a compound of considerable interest. nih.govnih.gov Early in vitro studies explored its antiviral properties against various human herpesviruses, providing foundational data on its biological activity. asm.org

Significance of this compound in Contemporary Academic Inquiry

In modern research, this compound continues to be a subject of academic inquiry due to its unique properties and potential applications. Its role as an inhibitor of DNA methylation is a key area of focus. abcam.com DNA methylation is a crucial epigenetic mechanism that can influence gene expression, and its dysregulation is implicated in various diseases, including cancer. researchgate.net The ability of this compound to induce DNA hypomethylation makes it a valuable tool for studying these processes. nih.govnih.gov

Furthermore, the compound's utility extends to the study of enzyme mechanisms. For instance, it has been identified as a potent inhibitor of cytosine-5-methyltransferases, a family of enzymes central to DNA methylation. glenresearch.com Its action as a transition-state mimic provides a powerful method for investigating the active sites and catalytic mechanisms of these enzymes. glenresearch.com The ongoing exploration of its biochemical pharmacology and cellular metabolism continues to provide insights into its mode of action and potential therapeutic applications. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O5 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3,5-triazinane-2,4-dione |

InChI |

InChI=1S/C9H15N3O5/c1-11-4-12(9(16)10-8(11)15)7-2-5(14)6(3-13)17-7/h5-7,13-14H,2-4H2,1H3,(H,10,15,16)/t5-,6+,7+/m0/s1 |

InChI Key |

RFYOMFHIKWGPEC-RRKCRQDMSA-N |

SMILES |

CN1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Isomeric SMILES |

CN1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CN1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Synonyms |

5,6-dihydro-5-azathymidine |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dihydro 5 Azathymidine and Its Analogues

Classical and Conventional Synthetic Routes to 5,6-Dihydro-5-azathymidine

The initial approaches to obtaining this compound (DHAdT) involved both isolation from natural sources and conventional chemical synthesis. The compound was identified as a nucleoside antibiotic produced by Streptomyces platensis var. clarence and was also known as antibiotic U-44590. google.commedchemexpress.eu

Early chemical syntheses often involved the construction of the s-triazine ring system, which forms the core of the 5-azathymine base, followed by glycosylation with a protected 2-deoxyribose derivative. One established method involves the reaction of a silylated 5-methyl-s-triazine-2,4(1H,3H)-dione with a protected 2-deoxy-D-erythro-pentofuranosyl chloride. researchgate.net Another approach in this class involves the creation of an anhydro-nucleoside intermediate. For example, the synthesis of 2,2'-anhydrodihydro-5-azathymidine was achieved using a 1,3-electrophilic carbon-nitrogen-carbon annulation reagent, which provides a pathway to the target compound after subsequent chemical modifications. acs.org

These classical routes, while foundational, sometimes suffered from limitations such as low yields, lack of stereocontrol, and the formation of multiple side products, necessitating complex purification procedures.

Modern and Regioselective Synthetic Strategies for this compound

To overcome the limitations of classical methods, modern synthetic strategies have focused on achieving higher regioselectivity and efficiency. Regioselectivity is particularly crucial during the glycosylation step, where the sugar moiety must be attached to the correct nitrogen atom (N1) of the triazine base.

A significant advancement is the development of regioselective methods for coupling the triazinic base with the sugar unit. tandfonline.com For instance, the condensation of silylated pyrimidine (B1678525) bases, such as 2,4-bis(trimethylsilyl)thymine, with protected sugar halides in the presence of a Lewis acid catalyst like stannic chloride can be controlled to favor the desired N1-glycosylated product. researchgate.net The choice of protecting groups on the sugar can influence the anomeric ratio of the products. researchgate.net

Modern strategies also focus on building the heterocyclic ring system in a controlled manner. For example, intramolecular cyclocondensation reactions of functionalized precursors are used to construct related fused heterocyclic systems, a strategy that offers high regioselectivity. beilstein-journals.org These approaches often allow for the introduction of various substituents, providing access to a library of analogues.

Table 1: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Classical Glycosylation | Reaction of a pre-formed triazine base with a protected sugar halide. | Straightforward concept. | Often yields mixtures of N1 and N3 isomers; potential for anomeric mixtures. |

| Anhydro-Intermediate | Formation of a cyclized anhydro-nucleoside which is later opened. acs.org | Locks the stereochemistry of the sugar; can lead to specific isomers. | Requires additional steps for ring-opening. |

| Modern Regioselective | Use of specific catalysts (e.g., Lewis acids) and silylated bases to direct glycosylation to N1. researchgate.net | Improved control over isomer formation; higher yields of the desired product. | Optimization of reaction conditions (catalyst, solvent, temperature) is critical. |

| Intramolecular Cyclization | Building the heterocyclic base onto the sugar precursor via cyclization. beilstein-journals.org | High regioselectivity; versatile for creating derivatives. | Requires synthesis of complex, functionalized precursors. |

Chemoenzymatic Synthesis Approaches for this compound and Related Compounds

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient synthetic routes. nih.gov While specific chemoenzymatic routes for this compound are not extensively documented, the synthesis of related nucleoside analogues provides a blueprint for potential strategies. worktribe.com

Enzymes such as nucleoside phosphorylases (NPs) are widely used in the synthesis of nucleosides. worktribe.com A potential chemoenzymatic approach could involve the enzymatic transglycosylation, where a pre-existing nucleoside donates its sugar moiety to the 5-azathymine base. Thermostable pyrimidine nucleoside phosphorylases (Py-NPs) or purine (B94841) nucleoside phosphorylases (PNPs) could catalyze the transfer of a 2-deoxyribose-1-phosphate group to 5-methyl-1,3,5-triazine-2,4-dione (the base of DHAdT). worktribe.com

Another strategy involves aldolase (B8822740) enzymes. N-acetylneuraminate lyase (NAL), for example, catalyzes a reversible aldol (B89426) reaction and is used in the synthesis of sialic acid derivatives. d-nb.info A similar enzymatic aldol condensation could potentially be adapted for the synthesis of the dihydro-azathymine ring system or its precursors. The combination of chemical synthesis to produce modified substrates (e.g., functionalized aldehydes or aminoacetone precursors) and enzymatic condensation could offer a highly selective route to complex analogues. nih.govresearchgate.net

Stereoselective Synthesis and Stereoisomer Separation of this compound

The stereochemistry of the glycosidic bond (α or β anomer) and the chiral centers on the sugar ring are critical for the biological activity of nucleosides. Stereoselective synthesis aims to control the formation of these stereocenters.

In the synthesis of this compound, controlling the anomeric ratio during glycosylation is a key challenge. researchgate.net Research has shown that the choice of protecting groups on the deoxyribofuranosyl chloride precursor can significantly impact the stereochemical outcome. For instance, replacing 4-methylbenzoyl groups with benzyl (B1604629) protecting groups on the sugar has been shown to alter the anomeric ratios in stannic chloride-mediated condensations. researchgate.net This suggests that both steric and electronic factors of the protecting groups play a role in directing the stereoselectivity of the reaction.

Once a mixture of stereoisomers (e.g., anomers or diastereoisomers) is formed, their separation is necessary. For related 5,6-dihydrothymidine (B1329944) derivatives, diastereoisomers have been successfully isolated using thin-layer chromatography (TLC). nih.gov It is also noted in the synthesis of related 5-alkyl-6-aza-5,6-dihydrouridines that different epimers were isolated, indicating that chromatographic separation is a viable method. tandfonline.com For research-scale purification, high-performance liquid chromatography (HPLC) with a chiral stationary phase would be a standard method for separating stereoisomers.

Synthesis of this compound Derivatives and Prodrug Precursors

The synthesis of derivatives and prodrugs of this compound is undertaken to explore structure-activity relationships and improve pharmacokinetic properties. This involves modifying either the triazine base or the deoxyribose sugar.

Base Modifications: The synthesis of 5-alkyl-6-aza-5,6-dihydrouridines has been described, demonstrating that the 5-position of the triazine ring can be substituted with various alkyl groups. tandfonline.com

Sugar Modifications: Acyclic analogues, where the furanose ring is replaced by a flexible side chain, represent a significant class of derivatives. For example, 1-[(2-Hydroxyethoxy)methyl]- and 1-[(1,3-Dihydroxy-2-propoxy)methyl]- derivatives have been synthesized as acyclic mimics. researchgate.net

Prodrugs: Prodrugs are inactive precursors that are converted into the active drug in the body. While specific prodrugs of this compound are not detailed in the provided search results, strategies for related nucleosides often involve esterification of the hydroxyl groups on the sugar moiety. For instance, the synthesis of prodrugs for 5-Fluorouracil (B62378) has been explored, providing a model for potential DHAdT prodrug design. researchgate.net

Table 2: Examples of Synthesized Derivatives

| Derivative Class | Synthetic Approach | Purpose | Reference |

|---|---|---|---|

| 5-Alkyl-6-aza-5,6-dihydrouridines | Coupling of a 5-alkyl-triazine base with a ribose derivative. | Explore impact of base substitution on activity. | tandfonline.com |

| Acyclic Analogues | Michael-type addition to create an acyclic side chain attached to the base. | Improve metabolic stability and alter activity profile. | researchgate.net |

Purification and Research-Scale Characterization Methodologies

Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of this compound and its analogues.

Purification: For research-scale quantities, column chromatography is a standard method for purification. evitachem.comuludag.edu.tr The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is optimized to separate the desired product from unreacted starting materials and byproducts. A patent also exists specifically for the purification process of this compound. google.com Crystallization is another technique used to obtain highly pure solid material. uludag.edu.tr

Characterization: A combination of spectroscopic techniques is employed to elucidate the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the connectivity of atoms, determine the anomeric configuration (based on the coupling constant of the anomeric proton), and verify the structure of the sugar and base moieties. nih.govevitachem.comuludag.edu.tr

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. nih.govevitachem.com It has also been used to verify the presence of the intact 5,6-dihydrothymine base within synthetic oligonucleotides. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups, such as carbonyl (C=O) and amine (N-H) groups present in the molecule. nih.govuludag.edu.tr

Ultraviolet (UV) Spectroscopy: UV spectroscopy is also used for characterization, as the heterocyclic base has a distinct UV absorption profile. nih.gov

Molecular and Cellular Mechanisms of Action of 5,6 Dihydro 5 Azathymidine

Enzymatic Interactions and Molecular Targets

RNA Polymerase Interactions and Ribonucleic Acid Metabolism Disruption

The precise interactions of 5,6-Dihydro-5-azathymidine (DHAdT) with RNA polymerase have not been extensively detailed in the available literature. However, studies on the closely related analog, 5,6-dihydro-5-azacytidine (B1221591), indicate that azanucleosides can significantly disrupt ribonucleic acid (RNA) metabolism. nih.gov The incorporation of azanucleosides into RNA can lead to a decrease in RNA stability and promote its degradation. nih.gov For instance, 5-azacytidine (B1684299) has been shown to cause a dose- and time-dependent decline in total RNA levels in leukemia cell lines. nih.gov This is thought to occur because the altered chemical structure of the azanucleoside, once incorporated into the RNA chain, interferes with the normal processing and function of RNA.

Furthermore, the incorporation of 5,6-dihydro-5-azacytidine has been found to compete with the natural nucleoside cytidine (B196190) triphosphate for incorporation into RNA. This competition can result in the synthesis of fraudulent RNA molecules, leading to ribosomal degradation and the production of defective proteins. medchemexpress.com While these findings are based on a related compound, they suggest a likely mechanism by which this compound could disrupt RNA metabolism. The incorporation of DHAdT into growing RNA chains during transcription could potentially alter the structure of the RNA, affecting its interaction with RNA processing machinery and ribosomes, ultimately leading to impaired protein synthesis. nih.govmedchemexpress.com

Nucleoside Kinase and Phosphorylase Substrate/Inhibitor Relationships

The metabolic activation and catabolism of nucleoside analogs like this compound are critically dependent on their interactions with nucleoside kinases and phosphorylases. Nucleoside kinases are responsible for phosphorylating nucleosides to their active triphosphate forms, which can then be incorporated into nucleic acids. wikipedia.org The antiviral activity of DHAdT has been shown to be reversed by thymidine (B127349) and deoxyuridine, and partially by deoxycytidine, suggesting that DHAdT likely competes with these natural nucleosides for the same metabolic pathways, including phosphorylation by thymidine kinase. asm.org

Conversely, nucleoside phosphorylases are enzymes that cleave nucleosides into a nucleobase and a sugar-phosphate, playing a role in nucleoside salvage and catabolism. researchgate.net Thymidine phosphorylase (TP) specifically acts on thymidine and related pyrimidine (B1678525) nucleosides. mdpi.com While direct studies on DHAdT as a TP inhibitor are limited, the structural similarity of DHAdT to thymidine suggests it could be a substrate or inhibitor for this enzyme. Inhibition of TP can lead to an accumulation of nucleosides, which can have therapeutic effects, and various pyrimidine and purine (B94841) derivatives have been investigated as TP inhibitors. mdpi.comcore.ac.uksci-hub.se The efficacy of DHAdT may, therefore, be influenced by its affinity for and turnover by both thymidine kinase and thymidine phosphorylase.

DNA Methyltransferase Inhibition and Epigenetic Modulation (e.g., DNA Hypomethylation), drawing insights from related azanucleosides

A significant mechanism of action for azanucleosides is the inhibition of DNA methyltransferases (DNMTs), leading to epigenetic modulation, most notably DNA hypomethylation. frontiersin.orgmdpi.com This has been well-documented for related compounds like 5-azacytidine and 5,6-dihydro-5-azacytidine. medchemexpress.comnih.gov The mechanism of DNMT inhibition by these analogs provides strong insights into the potential epigenetic effects of this compound.

The enzymatic transfer of a methyl group to cytosine involves the transient formation of a dihydrocytosine intermediate covalently linked to the DNMT enzyme. nih.gov The analog 5,6-dihydro-5-azacytosine (B1221652) (DZCyt), which has a similar saturated ring structure to this transition state, acts as a potent inhibitor of DNMTs. nih.gov When incorporated into DNA, DZCyt mimics this transition state and forms a tight, reversible complex with the enzyme, effectively sequestering it and preventing it from methylating other sites. nih.gov This leads to a passive demethylation of the genome as cells replicate, resulting in DNA hypomethylation. mdpi.comnih.gov

Studies with 5,6-dihydro-5-azacytidine have demonstrated its ability to cause significant DNA hypomethylation in tumor cells. medchemexpress.com Given that this compound shares the key 5-aza-5,6-dihydro pyrimidine ring structure, it is highly probable that it also functions as a DNMT inhibitor through a similar mechanism. By being incorporated into DNA, it can trap DNMT enzymes, leading to a global reduction in DNA methylation. This can reactivate the expression of silenced tumor suppressor genes, contributing to its anti-cancer effects. mdpi.commdpi.com

Table 1: Comparison of Azanucleosides and their Effects on DNA Methylation

| Compound | Mechanism of DNMT Inhibition | Observed Effect |

| 5,6-Dihydro-5-azacytosine | Acts as a transition state mimic, forming a tight, reversible complex with DNMT. nih.gov | Potent inhibition of DNA methylation. nih.gov |

| 5-Azacytidine | Incorporation into DNA and covalent trapping of DNMT. frontiersin.org | DNA hypomethylation. nih.gov |

| This compound | Hypothesized: Similar to other azanucleosides, likely acts as a DNMT inhibitor upon incorporation into DNA. | Hypothesized: DNA hypomethylation. |

Incorporation into Nucleic Acids and Consequences

DNA Incorporation and Structural/Functional Aberrations

Following its metabolic activation to the triphosphate form, this compound can be incorporated into newly synthesized DNA during replication. medchemexpress.com This incorporation is a key step in its mechanism of action, particularly for its effects on DNA methylation. The presence of the nitrogen atom at position 5 and the saturated bond between positions 5 and 6 of the pyrimidine ring introduce a significant structural aberration into the DNA helix. researchgate.net

The primary functional consequence of this incorporation is the inhibition of DNA methyltransferases as detailed in section 3.3.4. nih.gov The altered structure of the base, once part of the DNA strand, is recognized by DNMTs, which then become trapped on the DNA, leading to widespread hypomethylation. medchemexpress.comnih.gov Beyond this, the structural change in the DNA could potentially interfere with the binding of other DNA-binding proteins, such as transcription factors and DNA repair enzymes, though this has not been as extensively studied for DHAdT specifically. The presence of an unnatural base could lead to distortions in the DNA backbone and altered base-pairing dynamics, which may contribute to genomic instability and the induction of DNA damage responses. researchgate.net

RNA Incorporation and Post-Transcriptional Effects

In addition to its incorporation into DNA, the ribonucleoside form of this compound can be incorporated into RNA during transcription. Studies on the related compound 5-azacytidine have shown that a significant portion of the drug is incorporated into RNA, where it can exert profound post-transcriptional effects. nih.gov The presence of the aza-modified base within RNA molecules can lead to a decrease in their stability, promoting their degradation. nih.gov

This incorporation can disrupt the normal processing and function of various types of RNA. For instance, the incorporation of 5,6-dihydro-5-azacytidine into ribosomal RNA (rRNA) can lead to the degradation of ribosomes and result in defective protein synthesis. medchemexpress.com The altered structure of the messenger RNA (mRNA) containing the analog could also affect its translation efficiency and its interaction with the translation machinery. nih.gov Post-transcriptional regulation is a complex process involving various modifications and interactions that determine the fate of an RNA molecule, and the introduction of a fraudulent base like this compound can interfere with these regulatory networks. plos.orgebi.ac.ukmdpi.com

Cell Cycle Perturbation and Apoptotic Pathway Induction (at cellular level)

The incorporation of this compound into nucleic acids and the subsequent disruption of DNA and RNA metabolism can lead to significant perturbations in the cell cycle and the induction of apoptosis (programmed cell death). nih.gov Studies on the related compound 5,6-dihydro-5-azacytidine have shown that it can affect cell cycle progression in mammalian cells. nih.gov Cell cycle checkpoints are critical control mechanisms that monitor the integrity of the genome and halt the cell cycle in response to DNA damage or replication stress, allowing time for repair. wikipedia.org The presence of DHAdT-induced DNA damage or aberrant DNA structures can activate these checkpoints, leading to cell cycle arrest, often at the G1/S or G2/M transitions. mdpi.comfrontiersin.org

If the cellular damage is too severe to be repaired, the cell can be directed towards apoptosis. The induction of apoptosis by azanucleosides is a key component of their anticancer activity. researchgate.netfrontiersin.org Apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. scielo.orgmdpi.com The cellular stress caused by DHAdT, including DNA damage and defective protein synthesis, can activate the intrinsic pathway. This involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. scielo.org The activation of tumor suppressor genes like p53, due to DNA hypomethylation, can also play a crucial role in promoting apoptosis. mdpi.com

Biological Activity and Preclinical Efficacy Studies of 5,6 Dihydro 5 Azathymidine

In Vitro Studies on Defined Cellular Models

The biological activities of 5,6-Dihydro-5-azathymidine (DHAdT), a novel nucleoside antibiotic, have been evaluated in a variety of in vitro settings, revealing its potential as both an antiviral and anticancer agent. asm.org These studies have primarily focused on its effects on cell growth, viral replication, and its ability to induce cellular changes.

DHAdT has demonstrated cytotoxic effects in several cell lines, a crucial aspect for its potential therapeutic applications. asm.org The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in these assays. iyte.edu.tr

Studies have shown that DHAdT can arrest cell division completely at high concentrations. For instance, at a concentration of 1,000 µM, cell division in certain cell lines was completely halted. asm.org The cytotoxicity of DHAdT is cell-line dependent, with some cells showing more sensitivity than others. This differential sensitivity is critical for understanding its therapeutic window and potential side effects.

| Cell Line | Assay Type | Key Findings |

| Various | Cytotoxicity | DHAdT shows cytotoxic effects, with complete arrest of cell division at high concentrations (e.g., 1,000 µM). asm.org |

| - | IC50 Determination | The IC50 value is a standard measure of a drug's cytotoxic potency. iyte.edu.tr |

DHAdT has shown notable antiviral properties, particularly against DNA viruses. medchemexpress.commedchemexpress.eu Its activity against human herpesviruses has been a significant area of investigation. asm.org

Research has demonstrated that DHAdT is more effective at inhibiting herpes simplex virus type 1 (HSV-1) compared to herpes simplex virus type 2 (HSV-2) in cell cultures. asm.org The antiviral activity of DHAdT against HSV-1 was found to be reversible by thymidine (B127349) and deoxyuridine, and partially by deoxycytidine, suggesting a mechanism of action related to nucleic acid synthesis. asm.org

In comparative studies, DHAdT was found to be less potent than other nucleoside analogs like 5-iodo-2'-deoxyuridine and 1-β-D-arabinofuranosylcytosine against HSV-1. asm.org However, its activity was comparable to 9-β-D-arabinofuranosyladenine. asm.org

Vaccinia virus showed less susceptibility to DHAdT than HSV-2. asm.org Even at a concentration of 400 µM, the reduction in vaccinia virus yields was less significant compared to the reduction in HSV-1 yields in the same cell line. asm.org Plaque formation by varicella-zoster virus was also suppressed by DHAdT. asm.org

| Virus | Cell Culture System | Key Findings |

| Herpes Simplex Virus Type 1 (HSV-1) | Various | More susceptible to DHAdT than HSV-2. asm.org |

| Herpes Simplex Virus Type 2 (HSV-2) | Various | Less susceptible to DHAdT than HSV-1. asm.org |

| Vaccinia Virus | RK13 cells | Less susceptible than HSV-2; about a 1.3-log reduction in virus yield at 400 µM. asm.org |

| Varicella-Zoster Virus | Various | Plaque formation was suppressed by DHAdT. asm.org |

The anticancer potential of DHAdT and related aza-nucleosides has been explored in various leukemia cell lines. nih.govnih.gov These compounds are investigated for their ability to inhibit cancer cell growth and induce cell death.

Studies on compounds structurally similar to DHAdT, such as 5,6-dihydro-5-azacytidine (B1221591) (DHAC), have shown antileukemic activity in experimental models. nih.gov DHAC is a hydrolytically stable analog of 5-azacytidine (B1684299) and has been shown to cause DNA hypomethylation, a mechanism often associated with anticancer effects. nih.gov The cellular metabolism of these analogs and their incorporation into DNA and RNA are key to their cytotoxic effects. nih.gov For instance, in human lymphoid cell lines, the anabolites of DHAC were incorporated into both RNA and DNA, leading to cell death. nih.gov

The cytotoxic activity of various compounds has been tested against leukemia cell lines such as CCRF-CEM, HL-60(TB), MOLT-4, and SR. mdpi.com While direct data on DHAdT's activity in these specific lines is limited in the provided context, the activity of other aza-nucleosides provides a rationale for its potential in this area.

| Cell Line | Compound Type | Key Findings |

| Human Lymphoid Cell Lines (CCRF/CEM/O, CCRF/CEM/dCk(-)) | 5,6-dihydro-5-azacytidine (DHAC) | DHAC shows antileukemic activity and causes DNA hypomethylation. nih.gov |

| Various Leukemia Cell Lines (e.g., CCRF-CEM, HL-60) | Azatetracyclic derivatives | Showed significant anticancer activity and lethality against several leukemia cell lines. mdpi.com |

The mechanism of action of nucleoside analogs like DHAdT often involves alterations in gene and protein expression. plos.org Gene expression profiling is a powerful tool to understand the broader cellular response to a drug. frontiersin.org

While specific gene and protein expression profiles for DHAdT are not detailed in the provided search results, studies on similar compounds like azacitidine (AZA) and decitabine (B1684300) (DAC) in acute myeloid leukemia (AML) cell lines have shown that they can modulate gene expression profiles significantly. plos.org These changes are often linked to the drug's effect on DNA methylation and protein synthesis. plos.org For example, AZA was found to reduce total protein synthesis, a mechanism that could contribute to its greater effect on cell viability at higher concentrations compared to DAC. plos.org

The study of such profiles helps in identifying the pathways affected by the drug and can reveal off-target effects. harvard.edu Understanding these molecular changes is crucial for the development of targeted therapies.

| Cell Line | Compound Type | Key Findings |

| AML Cell Lines (KG-1a, THP-1) | Azacitidine (AZA), Decitabine (DAC) | AZA and DAC have largely non-overlapping drug-modulated gene expression profiles. AZA reduces protein synthesis. plos.org |

| HeLa Cells | siRNAs | Gene expression profiling can reveal siRNA sequence-specific gene regulation. harvard.edu |

Certain nucleoside analogs are known to induce cellular differentiation, a process where a less specialized cell becomes a more specialized cell type. wikipedia.org This is a desirable effect in cancer therapy, as it can lead to the maturation and loss of proliferative capacity of cancer cells.

Studies have shown that 5-azacytidine and its analogs can induce differentiation in cultured mouse embryo cells. nih.gov This effect is often linked to the inhibition of DNA methylation. nih.gov However, 5,6-dihydro-5-azacytidine (dH-aza-CR) was found to be a poor inducer of muscle cells and a poor inhibitor of DNA methylation compared to 5-azacytidine. nih.gov This suggests that the specific structure of the nucleoside analog is critical for its differentiation-inducing activity.

The induction of differentiation can be a complex process involving various signaling pathways and changes in the expression of key transcription factors. wikipedia.orgplos.org

| Cell Line/System | Compound | Key Findings |

| Cultured Mouse Embryo Cells | 5,6-dihydro-5-azacytidine (dH-aza-CR) | Poor inducer of muscle cells and poor inhibitor of DNA methylation. nih.gov |

| Cultured Mouse Embryo Cells | 5-azacytidine (5-aza-CR) | Induced marked changes in the differentiated state and inhibited DNA methylation. nih.gov |

In Vivo Studies in Model Organisms (excluding human clinical data)

Preclinical in vivo studies in model organisms are essential to evaluate the efficacy and safety of a drug candidate before it can be considered for human trials. wikipedia.org These studies provide valuable information on how the drug behaves in a whole living system.

DHAdT has been evaluated in mice with experimental herpes simplex virus (HSV) infections. nih.govasm.org These studies showed that DHAdT could protect mice from HSV-1 infection, particularly when the virus was administered intravenously and the drug was given subcutaneously or orally. nih.govresearchgate.net The protective effect was dependent on the dose and the treatment schedule. nih.gov

Interestingly, the antiviral activity of DHAdT in mice was reversed by the co-administration of thymidine, which is consistent with the in vitro findings and further supports the proposed mechanism of action involving interference with nucleic acid metabolism. nih.gov DHAdT treatment was also found to reduce the viral load in the spinal cords and brains of infected mice. nih.gov

| Model Organism | Disease Model | Key Findings |

| Mice | Herpes Simplex Virus (HSV) Infection | DHAdT protected mice against HSV-1 infection. nih.govasm.orgresearchgate.net |

| Mice | HSV Infection | Antiviral activity was reversed by co-administration of thymidine. nih.gov |

| Mice | HSV Infection | Reduced HSV-1 titers in spinal cords and brains. nih.gov |

Pharmacokinetic Profiles in Animal Models (e.g., mice)

Studies in tumor-bearing mice have shed light on the pharmacokinetic profile of this compound, often referred to as DHAC in the context of its related compound, 5,6-dihydro-5-azacytidine. Following a specific dose, the peak plasma concentration of DHAC reached 317 microM. nih.gov The elimination of the compound from the plasma followed a biexponential pattern, characterized by an initial rapid phase and a subsequent slower phase. The half-life for the initial phase (t1/2 alpha) was determined to be 1.03 hours, while the terminal half-life (t1/2 beta) was 5 hours. nih.gov

During these studies, an unidentified metabolite of radiolabeled DHAC was observed, which peaked at 4 hours post-administration and was also eliminated biexponentially with a t1/2 alpha of 1.06 hours and a t1/2 beta of 10.6 hours. nih.gov Tissue distribution analysis revealed that the highest accumulation of radioactivity occurred in the liver, L1210/0 tumor cells, and the lungs. nih.gov

While specific pharmacokinetic data for this compound in mice is limited in the provided results, studies on the related compound 5,6-dihydro-5-azacytidine (DHAC) in foxhounds show a three-compartment open model of plasma concentration decline after intravenous infusion. nih.gov The half-lives for the three phases were approximately 5.8-7.4 minutes, 1.6-2.3 hours, and 21.6-22.0 hours. nih.gov For practical purposes, a two-compartment model was also found to adequately describe the total body clearance. nih.gov The primary route of excretion for DHAC in dogs is renal. nih.gov

Table 1: Pharmacokinetic Parameters of 5,6-Dihydro-5-azacytidine (DHAC) in Tumor-Bearing Mice

| Parameter | Value | Reference |

|---|---|---|

| Peak Plasma Concentration (Cmax) | 317 µM | nih.gov |

| Initial Half-Life (t1/2 α) | 1.03 h | nih.gov |

| Terminal Half-Life (t1/2 β) | 5 h | nih.gov |

Pharmacodynamic Markers and Efficacy Endpoints in Disease Models

A key pharmacodynamic effect of this compound and its related compounds is the induction of DNA hypomethylation. In studies with L1210 tumor-bearing mice, administration of 5,6-dihydro-5-azacytidine (DHAC) resulted in a 25.06% hypomethylation of DNA in L1210/0 cells. nih.gov Interestingly, in a deoxycytidine kinase mutant cell line (L1210/dCK(-)), a more pronounced effect was observed, with a 46.32% hypomethylation of DNA compared to controls. nih.gov This suggests that the compound's ability to alter DNA methylation is a significant aspect of its mechanism of action.

Antiviral Efficacy in Animal Models of Infection (e.g., HSV in mice)

This compound (DHAdT) has demonstrated protective effects in mice with experimental herpes simplex virus type 1 (HSV-1) infections. nih.govnih.gov When the virus was introduced intravenously, DHAdT administered subcutaneously or orally protected the mice. nih.govnih.gov The efficacy was found to be dependent on the treatment schedule. nih.govnih.gov

Treatment with DHAdT led to a reduction in the isolation rate and titers of HSV-1 in the spinal cords and brains of infected mice. nih.govnih.gov However, the impact on viral titers in the kidneys was marginal. nih.govnih.gov The compound offered partial protection to mice infected intracerebrally with HSV-1 or intravaginally with HSV-1 or HSV-2. nih.govnih.gov The antiviral activity of DHAdT could be reversed by the co-administration of thymidine. nih.govnih.gov In studies on hairless mice with cutaneous herpesvirus infection, DHAdT was active both as a prophylactic and a therapeutic agent, with activity comparable to adenine (B156593) arabinoside. nih.gov

Table 2: Antiviral Efficacy of this compound (DHAdT) in HSV-1 Infected Mice

| Infection Model | Effect of DHAdT Treatment | Reference |

|---|---|---|

| Intravenous HSV-1 | Protected mice from infection. nih.govnih.gov | nih.govnih.gov |

| Intravenous HSV-1 | Reduced HSV-1 titers in spinal cord and brain. nih.govnih.gov | nih.govnih.gov |

| Intracerebral HSV-1 | Afforded partial protection. nih.govnih.gov | nih.govnih.gov |

| Intravaginal HSV-1 or HSV-2 | Afforded partial protection. nih.govnih.gov | nih.govnih.gov |

| Cutaneous HSV | Active prophylactically and therapeutically. nih.gov | nih.gov |

Antitumor Efficacy in Experimental Animal Tumor Models (e.g., L1210 tumor in mice)

5,6-dihydro-5-azacytidine (DHAC), a related compound, has shown antileukemic activity against experimental leukemias, including the L1210 model in mice. nih.gov The antitumor effect is linked to its ability to cause DNA hypomethylation. nih.gov While detailed efficacy data for this compound specifically in L1210 tumor models is not available in the provided search results, the activity of related compounds highlights the potential of this class of agents. For comparison, other chemotherapeutics like 5-fluorouracil (B62378) (5-FU) have been studied in combination with immunotherapy (IL-12) in murine L1210 leukemia, showing significant prolongation of mouse survival time. nih.gov Another agent, 5'-Deoxy-5-fluorouridine, showed a less marked effect on leukemia L1210 compared to other tumor models. researchgate.net

Mechanisms of Resistance in Preclinical Settings

Mechanisms of resistance to nucleoside analogs like this compound are multifaceted. In cancer cells, resistance can arise from alterations in drug transport, evasion of apoptosis, and changes in the cell cycle and DNA damage repair machinery. mdpi.commdpi.com For the related compound 5-fluorouracil, resistance in colon cancer cells has been linked to increased expression of dihydropyrimidine (B8664642) dehydrogenase (DPD), which metabolizes the drug. mdpi.com

A key factor in the development of resistance to some nucleoside analogs is the activity of cellular kinases. For example, resistance to azauridine in mouse leukemia cells has been associated with a deficiency in uridine (B1682114) kinase activity. aacrjournals.org In the context of 5,6-dihydro-5-azacytidine (DHAC), studies have shown that a deoxycytidine kinase-deficient L1210 cell line (L1210/dCK(-)) still exhibits significant DNA hypomethylation, suggesting that resistance mechanisms may not solely depend on this enzyme for this particular compound. nih.gov Furthermore, the development of resistance to 5-fluorouracil has been reported in cancer cells grown in mice. aacrjournals.org The androgen resistance in some prostate cancer cells, which can be due to the inactivation of the androgen receptor gene, was shown to be partially reversible by treatment with DHAC, suggesting that epigenetic modifications play a role in some resistance phenotypes. nih.gov

Structure Activity Relationship Sar Studies of 5,6 Dihydro 5 Azathymidine Analogues

Modifications of the Pyrimidine (B1678525) Ring Moiety

The pyrimidine ring is a fundamental component of 5,6-Dihydro-5-azathymidine, and its modification has been a key area of research to understand and enhance its biological properties. humanjournals.com The pyrimidine scaffold's structure allows for modifications at the 2, 4, 5, and 6 positions, influencing its activity. mdpi.com

Saturation of the N5–C6 double bond in 5-azauracil (a5U) to form 5,6-dihydrouracil (DHaU) alters the electronic properties of the ring. nih.gov Specifically, the N5 atom in a5U is acidic, while in DHaU, it becomes basic. This saturation also increases the basicity of the N3 imino group. nih.gov A similar effect is observed when 6-azathymine (B184732) is saturated to form this compound (DHaT), with the N3 position becoming more basic. nih.gov

Studies on various pyrimidine analogues have shown that modifications can significantly impact their biological profiles. For instance, in a series of 6-arylpyrimidinones, modifications at positions 1-4 of the pyrimidine ring led to a loss of antiviral activity. researchgate.net Conversely, substitutions at other positions have been explored to enhance activity. Thymidine (B127349) analogs with larger substituents at the 5-position have been shown to retain antiviral activity against vaccinia virus. nih.gov

The introduction of different functional groups to the pyrimidine ring can modulate the compound's interaction with biological targets. For example, the synthesis of various 5-substituted-6-aza-pyrimidine-4´-thionucleosides has been a focus, with some demonstrating notable antiviral activity. ucc.ie The biological activity of pyrimidine derivatives is diverse, with applications including antimicrobial, antiviral, and anticancer agents. humanjournals.com

Modifications of the Sugar Moiety (e.g., Deoxyribose, Acyclic Analogues)

Modifications to the sugar moiety of nucleoside analogues, including this compound, represent a critical strategy for altering their biological activity, metabolic stability, and target specificity.

One significant area of modification involves the development of acyclic nucleoside analogues . These compounds lack the furanose ring structure of natural nucleosides. The synthesis of acyclic analogues often involves the alkylation of the heterocyclic base with a suitable side chain. semanticscholar.org For instance, acyclic derivatives of 3'-azido-3'-deoxythymidine have been synthesized, though they showed limited activity against HIV. researchgate.net Similarly, various acyclic nucleoside analogues of thymine (B56734) and other bases have been prepared, but many did not exhibit significant antiviral activity against HIV or herpes simplex virus. semanticscholar.org However, this compound itself has shown inhibitory activity against herpes simplex virus (HSV) in cell cultures and has demonstrated protective effects in mice with experimental HSV-1 infections. researchgate.net

Another key modification is the introduction of heteroatoms into the sugar ring, such as in 4'-thionucleosides . The replacement of the ring oxygen with sulfur can lead to a more stable glycosidic bond, potentially increasing metabolic stability. ucc.ie Studies on 4'-thio pyrimidine analogs have shown activity against various viruses. nih.gov Specifically, 6-azathymidine-4′-thionucleosides have exhibited activity against vaccinia virus. nih.gov This suggests that combining modifications of both the heterocyclic base and the deoxyribose sugar can be a viable strategy for enhancing antiviral potency. nih.gov

The 2' position of the sugar moiety is another common site for modification. The 2' hydroxyl group can be replaced with various substituents to alter the compound's properties. google.com General synthetic routes have been developed for 2',3'-dideoxynucleosides and 2',3'-didehydro-2',3'-dideoxynucleosides, which are important classes of antiviral agents. acs.org

The rationale behind these modifications is often to create compounds that can be recognized by viral enzymes but not by host cell enzymes, leading to selective antiviral action.

Development of Prodrug Strategies for Enhanced Delivery and Activity

Prodrug strategies are chemical modifications of a biologically active compound to improve its pharmaceutical and pharmacokinetic properties. nih.gov The primary goals of creating prodrugs include enhancing solubility, improving chemical stability, increasing bioavailability, and enabling site-specific drug delivery. ijpsjournal.commdpi.com

A common approach is to increase the lipophilicity of a polar drug to improve its ability to cross cell membranes. mdpi.com This is particularly relevant for nucleoside analogues, which can be too polar to effectively penetrate cell walls, such as in the case of certain bacteria. plos.org By masking ionizable groups and increasing lipophilicity, the absorption window of a drug can be expanded. mdpi.com For instance, lipophilic prodrugs of FR900098 were synthesized to facilitate passage through bacterial cell walls and bypass the need for specific transporters. plos.org

Carrier-linked prodrugs involve attaching a carrier moiety to the parent drug, often through an ester, amide, or carbamate (B1207046) linkage. mdpi.com This carrier is designed to be cleaved in vivo, either chemically or enzymatically, to release the active drug. mdpi.com For example, ester prodrugs have been successfully used to improve the delivery of various antiviral agents. researchgate.net

The design of prodrugs can also be tailored for site-specific activation . For example, capecitabine (B1668275) is a prodrug that is converted to 5-fluorouracil (B62378) preferentially in tumor tissues due to higher levels of the enzyme thymidine phosphorylase in those cells. ijpsjournal.com This targeted activation helps to minimize systemic side effects. ijpsjournal.com Similarly, stimuli-responsive prodrugs are being developed for cancer therapy that can be activated by specific conditions within the tumor microenvironment, such as high levels of glutathione. frontiersin.org

The table below summarizes common prodrug strategies and their intended outcomes:

| Prodrug Strategy | Intended Outcome | Example Application |

| Increased Lipophilicity | Enhanced membrane permeability and absorption. mdpi.com | Lipophilic analogs of fosmidomycin (B1218577) to bypass bacterial transporters. plos.org |

| Improved Aqueous Solubility | Better formulation and administration options. ijpsjournal.com | Isavuconazonium sulfate (B86663) for the antifungal isavuconazole. ijpsjournal.com |

| Site-Specific Activation | Targeted drug release, minimizing systemic toxicity. ijpsjournal.com | Capecitabine conversion to 5-fluorouracil in tumor tissues. ijpsjournal.com |

| Enhanced Chemical Stability | Prolonged shelf-life and effectiveness. ijpsjournal.com | Azacytidine analogues designed for improved stability. ijpsjournal.com |

| Macromolecular Prodrugs | Altered pharmacokinetic profile and potential for targeted delivery. researchgate.net | Dendrimer-based prodrugs like VivaGel. researchgate.net |

These strategies highlight the versatility of the prodrug approach in overcoming the limitations of parent drug molecules, including those in the class of this compound analogues.

Impact of Stereochemistry on Biological and Biochemical Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of drugs because biological systems, such as enzymes and receptors, are themselves chiral. biomedgrid.comnih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. nih.gov

The two enantiomers of a chiral drug can differ in their bioavailability, metabolism, excretion, potency, and selectivity for their biological targets. nih.gov This is because the interaction between a drug and its target is often stereospecific, requiring a precise three-dimensional fit. slideshare.net Consequently, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. biomedgrid.com

In the context of nucleoside analogues like this compound, the stereochemistry of the sugar moiety is crucial. The synthesis of such compounds can lead to different anomers (α and β), which are diastereomers with different configurations at the anomeric carbon. The ratio of these anomers can be influenced by the protecting groups used during synthesis. For example, replacing 4-methylbenzoyl protecting groups with benzyl (B1604629) groups in the synthesis of this compound was found to alter the anomeric ratios, suggesting that both steric and participating factors of the protecting groups affect the outcome. researchgate.net

The biological evaluation of different stereoisomers is essential. For instance, in the investigation of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, indicating that their uptake might be mediated by a specific L-amino acid transport system. nih.gov This highlights how stereochemistry can affect not just target binding but also the transport of a drug into cells. nih.gov

The table below illustrates the potential differences in properties between enantiomers of a chiral drug.

| Property | Potential Differences Between Enantiomers |

| Pharmacodynamics | One enantiomer may have higher affinity for the target receptor or enzyme, leading to greater potency. The other may be inactive or interact with different targets. nih.gov |

| Pharmacokinetics | Enantiomers can be absorbed, distributed, metabolized, and excreted at different rates due to stereoselective interactions with proteins and enzymes. biomedgrid.comnih.gov |

| Toxicity | One enantiomer may be responsible for the therapeutic effects, while the other could be associated with toxicity or adverse effects. biomedgrid.com |

Given these potential differences, the development of single-enantiomer drugs (chiral switches) is a common strategy in the pharmaceutical industry to create products with improved therapeutic indices. biomedgrid.com

Computational Chemistry and Rational Drug Design Approaches

Computational chemistry and rational drug design have become indispensable tools in medicinal chemistry for identifying and optimizing new drug candidates. nih.govopenmedicinalchemistryjournal.com These methods are applied to study this compound analogues by predicting their properties and interactions with biological targets, thereby guiding synthetic efforts. nih.govlongdom.org

Quantum Mechanical (QM) Studies: QM methods are used to calculate the electronic properties of molecules, such as their pKa values. For instance, the pKa values of a series of aza- and deaza-modified nucleobases, including this compound (DHaT), have been estimated using density functional theory (DFT). nih.gov These calculations, which often use an implicit-explicit solvent model to simulate a biological environment, help in understanding the acid-base properties of these molecules, which are crucial for their interactions within a biological system. nih.govacs.org For DHaT, the calculated pKa for the N3 position is 11.9. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. dergipark.org.tr By identifying key molecular descriptors (e.g., electronic, hydrophobic, steric properties) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. dergipark.org.trmdpi.com This approach accelerates the drug development process by prioritizing the synthesis of the most promising candidates. dergipark.org.tr Fragment-based QSAR methods are also used to optimize lead compounds by identifying key substituents or R-groups that enhance biological activity. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. openmedicinalchemistryjournal.comlongdom.org Docking is widely used to understand the binding mode of inhibitors and to screen large libraries of compounds for potential hits. openmedicinalchemistryjournal.com By visualizing the interactions between a this compound analogue and its target enzyme, researchers can design modifications to improve binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This helps in assessing the stability of the docked conformation and understanding the flexibility of both the ligand and the target protein. mdpi.com

The table below summarizes the application of various computational methods in drug design for analogues of this compound.

| Computational Method | Application in Drug Design |

| Quantum Mechanics (QM) | Calculation of electronic properties (e.g., pKa) to understand molecular reactivity and interactions. nih.gov |

| QSAR | Predicting biological activity based on chemical structure to guide the design of more potent compounds. dergipark.org.trmdpi.com |

| Molecular Docking | Predicting the binding mode and affinity of ligands to their biological targets for lead identification and optimization. openmedicinalchemistryjournal.comlongdom.org |

| Molecular Dynamics (MD) | Simulating the movement of the ligand-receptor complex to assess binding stability and conformational changes. mdpi.com |

| De Novo Design | Generating novel molecular structures with desired properties to fit a specific target binding site. nih.govmdpi.com |

These computational approaches, often used in combination, provide a powerful framework for the rational design of this compound analogues with improved therapeutic profiles.

Analytical Methodologies for Research on 5,6 Dihydro 5 Azathymidine and Its Metabolites

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS) in Research Samples

Chromatographic methods are fundamental to the separation and quantification of 5,6-Dihydro-5-azathymidine and its metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, and more advanced Liquid Chromatography-Mass Spectrometry (LC-MS), are the techniques of choice for their sensitivity and specificity.

In a research setting, a typical HPLC method for the analysis of this compound would involve a reverse-phase column to separate the polar parent compound and its potential metabolites from endogenous components. The mobile phase would likely consist of a gradient of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, to achieve optimal separation.

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantification of nucleoside analogs in biological samples. nih.gov This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte and its metabolites. nih.gov The development of an LC-MS/MS method would involve optimizing the mass spectrometric parameters for this compound, including the selection of precursor and product ions for multiple reaction monitoring (MRM).

Table 1: Representative HPLC and LC-MS/MS Parameters for the Analysis of this compound in Research Samples

| Parameter | HPLC with UV Detection | LC-MS/MS |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5-95% B over 15 minutes | 2-98% B over 10 minutes |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Injection Volume | 10 µL | 5 µL |

| Detection | UV at 240 nm | ESI+, Multiple Reaction Monitoring (MRM) |

| MRM Transition | N/A | [M+H]+ → fragment ions |

| Internal Standard | A structurally similar nucleoside analog | A stable isotope-labeled version of the analyte |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research (e.g., NMR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized this compound and for the assessment of its purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectrophotometry are key methods employed for these purposes.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, allowing for the confirmation of its identity and the identification of any impurities. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, are used to piece together the connectivity of the atoms in the molecule.

UV-Vis spectrophotometry is a simpler technique used to determine the concentration of this compound in solution and to assess its purity. The compound is expected to have a characteristic absorption maximum in the UV region, and the absorbance at this wavelength is directly proportional to its concentration, following the Beer-Lambert law. The shape of the UV spectrum can also be an indicator of purity. The spectral properties of nucleosides and their corresponding bases can be influenced by pH, a factor that can be exploited for analysis. mdpi.com

Table 2: Representative Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shifts (δ, ppm) | Signals corresponding to the protons of the deoxyribose sugar and the dihydroazathymine base. |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Signals for each unique carbon atom in the molecule, confirming the carbon skeleton. |

| UV-Vis | λmax (in water) | An absorption maximum in the UV range, characteristic of the dihydroazathymine chromophore. |

| Mass Spectrometry | [M+H]⁺ | The mass-to-charge ratio corresponding to the protonated molecule, confirming the molecular weight. |

Radiochemical Labeling and Tracing Methods for Metabolic Studies

To trace the metabolic fate of this compound in vitro and in vivo, radiolabeling is a powerful technique. By incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME).

The synthesis of radiolabeled this compound would involve introducing the radioisotope at a position that is metabolically stable to avoid premature loss of the label. Once administered to a biological system, the radioactivity can be monitored in various tissues and fluids over time.

The analysis of radiolabeled metabolites typically involves separation by HPLC, followed by detection using a radioactivity detector. This allows for the creation of a metabolic profile, showing the parent compound and its various metabolites. The identity of these metabolites can then be further investigated using LC-MS.

Table 3: Hypothetical Radiochemical Labeling Strategy for this compound

| Isotope | Labeling Position | Rationale | Application in Metabolic Studies |

| ¹⁴C | C2 of the pyrimidine (B1678525) ring | Stable position, unlikely to be lost during initial metabolic transformations. | Tracing the entire molecule and its major metabolites in ADME studies. |

| ³H | Methyl group at C5 | Provides high specific activity for sensitive detection. | Investigating metabolic pathways involving demethylation or modifications to the base. |

Bioanalytical Method Development for Complex Biological Matrices (e.g., Cell Lysates, Animal Tissues)

The development of robust bioanalytical methods is crucial for the accurate quantification of this compound and its metabolites in complex biological matrices such as cell lysates and animal tissues. semanticscholar.org These matrices contain numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect.

A key step in bioanalytical method development is sample preparation. The goal is to extract the analyte of interest from the matrix while removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). johnshopkins.edu For nucleoside analogs in plasma, a simple protein precipitation step followed by LC-MS/MS analysis can often provide the required sensitivity and selectivity. nih.gov

Method validation is a critical component to ensure the reliability of the bioanalytical data. According to regulatory guidelines, a bioanalytical method must be validated for parameters such as selectivity, accuracy, precision, recovery, calibration curve, and stability of the analyte in the biological matrix.

Table 4: Key Considerations in Bioanalytical Method Development for this compound

| Parameter | Key Consideration | Example Approach |

| Selectivity | Ensuring no interference from endogenous matrix components. | Analysis of blank matrix samples from multiple sources. |

| Sample Preparation | Efficient extraction of the analyte and removal of interferences. | Protein precipitation with acetonitrile for plasma samples; homogenization followed by SPE for tissue samples. |

| Matrix Effect | Assessing the impact of co-eluting matrix components on ionization. | Post-column infusion experiments or comparison of analyte response in neat solution versus post-extraction spiked matrix. |

| Stability | Evaluating the stability of the analyte during sample collection, storage, and processing. | Freeze-thaw stability, short-term and long-term stability at different temperatures. |

| Recovery | Determining the efficiency of the extraction procedure. | Comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. |

Theoretical and Computational Studies of 5,6 Dihydro 5 Azathymidine

Quantum Mechanical Calculations and Molecular Dynamics Simulations

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and reactivity of 5,6-Dihydro-5-azathymidine. These methods, such as density functional theory (DFT), can be employed to determine the molecule's geometry, charge distribution, and orbital energies. nih.govacs.orgresearchgate.net For instance, QM studies have been used to calculate the acid-base properties of related aza- and deaza-modified nucleobases by modeling the molecule in a hybrid implicit-explicit solvent environment. nih.govacs.orgresearchgate.net This approach provides a detailed picture of how the molecule interacts with its surroundings at a quantum level. nih.gov

Molecular dynamics (MD) simulations complement QM calculations by providing a view of the dynamic behavior of this compound over time. researchgate.net By simulating the movements of atoms and molecules, MD can reveal the conformational flexibility of the nucleoside and its interactions with biological macromolecules like proteins and nucleic acids. researchgate.net These simulations are crucial for understanding how the compound might bind to a target enzyme or be incorporated into DNA, processes that are fundamental to its biological activity. researchgate.net Although specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established for studying similar biological molecules. researchgate.nettanaffosjournal.irfortunejournals.com

Table 1: Illustrative Data from Quantum Mechanical Calculations for this compound and Related Compounds

| Property | Calculated Value | Method | Reference |

| pKa (N3 position) | 11.9 | B3LYP/6-31+G(d,p) with implicit-explicit solvent model | nih.govacs.org |

| pKa (N3 position of Thymidine) | 9.9 | Experimental | nih.gov |

Estimation of Molecular Properties Relevant to Biological Activity (e.g., pKa Values, Hydrogen Bonding)

The biological function of a molecule like this compound is intrinsically linked to its physicochemical properties. Theoretical methods are instrumental in estimating these properties.

pKa Values: The ionization state of a molecule at physiological pH, determined by its pKa values, is critical for its interactions and transport across membranes. Quantum mechanical calculations have been successfully used to estimate the pKa values of modified nucleobases. nih.gov For this compound, the pKa of the N3 position has been calculated to be 11.9. nih.govacs.org This value, being significantly higher than that of natural thymidine (B127349), indicates a different acid-base chemistry which can influence its base-pairing properties and interactions with enzymes. nih.gov

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.commdpi.com For this compound, docking studies would be crucial to hypothesize its binding mode within the active sites of target enzymes, such as viral DNA polymerases or thymidine phosphorylase. mdpi.com These simulations can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com Although specific docking studies for this compound are not widely published, the methodology has been successfully applied to similar dihydropyrimidone derivatives to understand their inhibitory mechanisms. mdpi.com Such studies would provide a rational basis for its observed antiviral activity and guide the design of analogues with improved binding affinity.

In Silico Prediction of Metabolism and Pharmacokinetic Parameters (preclinical)

Before a compound can be considered for therapeutic use, its absorption, distribution, metabolism, and excretion (ADME) properties must be evaluated. researchgate.net In silico tools play a significant role in the early stages of this assessment by predicting these pharmacokinetic parameters. researchgate.netsciensage.info

Metabolism: Computational models can predict the likely sites of metabolism on a molecule by cytochrome P450 enzymes and other metabolic enzymes. benthamscience.comnih.gov For this compound, these predictions would help in identifying potential metabolites and understanding its metabolic stability, which is a key factor in determining its half-life in the body. benthamscience.com

Pharmacokinetic Parameters: Various computational models can estimate properties like oral bioavailability, blood-brain barrier permeability, and plasma protein binding. frontiersin.org These predictions, while not a substitute for experimental data, are valuable for prioritizing drug candidates and identifying potential liabilities early in the drug discovery process. researchgate.netsciensage.info

Table 2: Illustrative In Silico ADMET Predictions for a Hypothetical Analogue of this compound

| Parameter | Predicted Value/Classification | Significance |

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier Permeation | Low | Reduced potential for CNS side effects |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagen | Lower concern for carcinogenicity |

Note: This table is for illustrative purposes, as specific in silico ADMET data for this compound is not publicly available.

Advanced Computational Modeling for Rational Design of New Analogues

The ultimate goal of theoretical and computational studies in drug discovery is to guide the rational design of new and improved molecules. nih.gov By integrating the insights gained from quantum mechanics, molecular dynamics, and docking studies, it is possible to propose modifications to the structure of this compound to enhance its therapeutic properties. researchgate.netharvard.edu For example, modifications could be suggested to:

Increase binding affinity to the target enzyme.

Improve metabolic stability.

Enhance solubility and other pharmacokinetic properties.

Reduce potential off-target effects.

This iterative cycle of computational prediction followed by synthetic chemistry and biological evaluation is a cornerstone of modern drug discovery, enabling a more efficient and targeted search for novel therapeutic agents.

Future Directions and Unexplored Research Avenues for 5,6 Dihydro 5 Azathymidine

Investigation of Novel Biological Pathways and Targets

Initial studies have demonstrated the activity of 5,6-Dihydro-5-azathymidine against Herpes Simplex Virus (HSV) infections in murine models. nih.gov The presumed mechanism of action involves its role as a thymidine (B127349) analog, interfering with viral DNA synthesis. However, the precise molecular pathways and potential off-target effects are not fully understood.

Future research should focus on elucidating the detailed mechanism of its anti-HSV activity. This includes identifying the specific viral and cellular enzymes involved in its phosphorylation and incorporation into viral DNA. Furthermore, it is crucial to investigate whether DHAdT's biological effects extend beyond the inhibition of DNA replication. A related compound, 6-azathymine (B184732), has been suggested to inhibit the utilization of essential metabolic intermediates or the function of coenzymes, rather than solely acting through its incorporation into DNA. mit.edu This raises the possibility that this compound may also possess alternative mechanisms of action that warrant exploration.

Unbiased screening approaches, such as proteomic and metabolomic profiling of cells treated with DHAdT, could reveal novel cellular targets and perturbed biological pathways. Identifying these pathways could not only refine our understanding of its antiviral effects but also uncover potential applications in other diseases, such as cancer, where nucleoside analogs are a cornerstone of therapy.

Exploration of Synergistic Combinations in Preclinical Models

The exploration of combination therapies is a promising strategy to enhance therapeutic efficacy and overcome potential drug resistance. For this compound, investigating synergistic combinations with other antiviral agents or compounds that modulate nucleotide metabolism could yield significant benefits.

Preclinical studies could be designed to assess the synergistic or additive effects of DHAdT with established anti-HSV drugs, such as acyclovir (B1169) or its derivatives. researchgate.net Such combinations may allow for lower, less toxic doses of each agent while achieving a more potent antiviral effect. Moreover, the combination of two thymidine analogs, azidothymidine and fluorothymidine, has demonstrated synergistic antiviral activity against HIV, suggesting a similar approach could be fruitful for HSV. nih.gov

Another avenue for investigation is the combination of this compound with inhibitors of enzymes involved in nucleotide synthesis, such as ribonucleotide reductase. This strategy has shown promise for other nucleoside analogs by depleting the intracellular pool of competing natural nucleosides, thereby enhancing the incorporation of the analog. nih.gov Preclinical models, including cell culture and animal models of HSV infection, would be instrumental in evaluating the efficacy and safety of these combination therapies.

| Potential Combination Agent | Rationale for Synergy | Preclinical Model |

| Acyclovir | Targeting different steps in viral replication or having complementary resistance profiles. | In vitro HSV-infected cell lines; Murine models of HSV infection. |

| Ribonucleotide Reductase Inhibitors | Depletion of endogenous dNTP pools, leading to increased incorporation of DHAdT. | In vitro antiviral assays; Xenograft models for potential anticancer applications. |

| Other Nucleoside Analogs | Potential for enhanced inhibition of viral DNA polymerase or complementary mechanisms of action. | In vitro checkerboard assays; Animal models of viral infection. |

Development of Advanced Analytical Probes and Detection Methods

The development of robust and sensitive analytical methods is crucial for detailed pharmacokinetic and pharmacodynamic studies of this compound. Such methods are essential for accurately quantifying the compound and its metabolites in biological matrices, which is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of nucleoside analogs and could be adapted for DHAdT. mit.eduelsevierpure.comresearchgate.net The development of a validated LC-MS/MS method would enable precise measurement of the parent drug and its phosphorylated active forms in cells and tissues.

Furthermore, the creation of novel analytical probes, such as fluorescently labeled derivatives of this compound, could facilitate the visualization of its subcellular localization and interaction with target molecules. Another innovative approach would be the development of enzyme-based biosensors for the real-time detection of DHAdT. nih.gov Such biosensors could offer a rapid and cost-effective tool for therapeutic drug monitoring in future clinical applications.

| Analytical Method | Application | Potential Advantages |

| LC-MS/MS | Pharmacokinetic studies; Quantification of metabolites. | High sensitivity and specificity. |

| Fluorescent Probes | Cellular uptake and distribution studies; Target engagement assays. | Visualization of molecular interactions in real-time. |

| Enzyme-based Biosensors | Therapeutic drug monitoring; Point-of-care diagnostics. | Rapid, cost-effective, and portable detection. |

Leveraging Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These computational tools can be leveraged to accelerate research on this compound in several ways.

Generative AI models can be employed to design novel derivatives of DHAdT with potentially improved efficacy, selectivity, and pharmacokinetic properties. researchgate.netchemrxiv.org By learning from existing chemical and biological data, these models can propose new molecular structures that are more likely to exhibit desired biological activities.

Machine learning algorithms can be trained to predict the biological activity and potential toxicity of this compound and its analogs. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of these compounds with their antiviral potency. Furthermore, computational modeling can be used to simulate the interaction of DHAdT with its target enzymes, providing insights into the molecular basis of its activity and guiding the design of more potent inhibitors. nih.gov

| AI/ML Application | Objective | Expected Outcome |

| Generative AI | Design of novel DHAdT derivatives. | Compounds with enhanced potency and improved drug-like properties. |

| QSAR Modeling | Prediction of antiviral activity. | Prioritization of candidate molecules for synthesis and testing. |

| Molecular Docking and Simulation | Elucidation of binding modes to target proteins. | Understanding of structure-activity relationships and resistance mechanisms. |

Addressing Mechanisms of Acquired Resistance in Experimental Models

The emergence of drug resistance is a significant challenge in antiviral therapy. Understanding the potential mechanisms of resistance to this compound is critical for its long-term clinical viability.

Given its mode of action as a thymidine analog, it is plausible that resistance could arise through mutations in the viral thymidine kinase (TK), the enzyme responsible for the initial phosphorylation of the drug. tandfonline.comnih.govasm.org Mutations that reduce the affinity of TK for DHAdT or abolish its enzymatic activity would prevent the activation of the drug. Additionally, mutations in the viral DNA polymerase could alter its ability to incorporate the activated form of DHAdT into the growing DNA chain. nih.govasm.org

Experimental models of acquired resistance can be developed by serially passaging HSV in the presence of increasing concentrations of this compound. Resistant viral isolates can then be sequenced to identify mutations in the TK and DNA polymerase genes. The functional consequences of these mutations can be confirmed through site-directed mutagenesis and enzymatic assays. Computational approaches can also be used to model how these mutations affect drug binding and enzyme function. tandfonline.comnih.gov A thorough understanding of resistance mechanisms will be invaluable for the design of second-generation inhibitors and combination therapies that can circumvent resistance.

Q & A

Q. How can computational modeling improve the prediction of this compound’s off-target effects in human cells?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.